
Ropinirole-d14 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ropinirole-d14 (hydrochloride) is a deuterated form of Ropinirole hydrochloride, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Ropinirole. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole-d14 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the compound 4-[2-(dipropylamino)ethyl]indolin-2-one.
Hydrogenation: The starting material is dissolved in a solvent such as ethanol, methanol, or ethyl acetate, and hydrogenated using palladium on carbon (Pd/C) as a catalyst.
Substitution Reaction: The hydrogenated product undergoes a substitution reaction with p-methylbenzenesulfonyl chloride in the presence of pyridine, resulting in an intermediate compound.
Deuteration: The intermediate is then treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium, forming Ropinirole-d14.
Hydrochloride Formation: Finally, Ropinirole-d14 is dissolved in 1,4-dioxane containing hydrochloric acid and concentrated under reduced pressure to obtain Ropinirole-d14 (hydrochloride).
Industrial Production Methods
The industrial production of Ropinirole-d14 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ropinirole-d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the indolin-2-one ring, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the carbonyl group of the indolin-2-one ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the dipropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolin-2-one ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Treatment of Parkinson's Disease
Ropinirole is widely recognized for its efficacy in treating both early and advanced stages of Parkinson's disease. It acts as a selective agonist for dopamine D2 receptors, helping to alleviate motor symptoms such as tremors, rigidity, and bradykinesia. Clinical studies have demonstrated significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among patients treated with ropinirole compared to placebo .
- Efficacy Studies : In one study, 71% of patients treated with ropinirole showed a clinical response after 12 weeks, marked by a 30% improvement in UPDRS motor scores .
- Long-term Benefits : Extended-release formulations have been shown to reduce "off" time significantly in patients on concomitant levodopa therapy, enhancing overall motor function and quality of life .
2. Management of Restless Legs Syndrome
Ropinirole is also approved for the treatment of moderate to severe RLS. The drug has been shown to provide relief from uncomfortable leg sensations and improve sleep quality within days of starting treatment .
- Clinical Trials : Research indicates that ropinirole can effectively reduce the severity and frequency of RLS symptoms, with rapid onset of action noted in clinical settings .
Research Applications
1. Pharmacokinetic Studies
The deuterated form, ropinirole-d14, allows for more precise pharmacokinetic studies due to the distinct mass differences that enable advanced analytical techniques such as mass spectrometry. This can provide insights into the drug's absorption, distribution, metabolism, and excretion profiles.
- Isotope Labeling : Using deuterated compounds can enhance the understanding of metabolic pathways and interactions without altering the pharmacological properties significantly.
2. Neuropharmacological Research
Ropinirole-d14 serves as a valuable tool in neuropharmacology research. It helps in studying dopamine receptor dynamics and the effects of dopaminergic therapies on neurodegenerative diseases.
- Case Studies : Investigations into the effects of ropinirole on neuropsychiatric symptoms have been documented, including cases where patients developed psychotic symptoms while on treatment . These findings emphasize the need for careful monitoring and dosage adjustments in susceptible populations.
Safety and Side Effects
While ropinirole is generally well-tolerated, it is associated with several side effects including nausea, dizziness, and potential psychiatric effects such as hallucinations . The incidence of these adverse events can be higher in specific populations or at higher dosages.
Mecanismo De Acción
Ropinirole-d14 (hydrochloride) exerts its effects by binding to dopamine D2, D3, and D4 receptors in the brain. By stimulating these receptors, it helps to compensate for the diminished dopamine levels, thereby improving motor function and reducing symptoms associated with Parkinson’s disease and restless legs syndrome. The compound has a higher affinity for D3 receptors compared to D2 and D4 receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist with a similar mechanism of action but different receptor affinity profile.
Rotigotine: A dopamine agonist available as a transdermal patch, used for similar indications.
Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
Ropinirole-d14 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracing in biological systems, offering valuable insights that are not possible with non-labeled compounds .
Actividad Biológica
Ropinirole-d14 (hydrochloride) is a deuterated form of ropinirole, a selective non-ergoline dopamine D2 receptor agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). The biological activity of this compound is crucial for understanding its pharmacological effects, mechanisms of action, and potential therapeutic applications. This article delves into various aspects of ropinirole-d14, including its pharmacokinetics, mechanisms of action, clinical studies, and comparative efficacy.
Pharmacokinetics
Ropinirole is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours. The absolute bioavailability ranges from 45% to 55%, indicating significant hepatic first-pass metabolism. The pharmacokinetic profile is characterized by:
- Volume of Distribution : Approximately 7.5L kg .
- Protein Binding : About 40% bound to plasma proteins .
- Metabolism : Primarily metabolized by the CYP1A2 enzyme, leading to the formation of inactive metabolites .
- Elimination Half-Life : Approximately 6 hours .
Ropinirole-d14 acts primarily as an agonist at dopamine D2 receptors, which are critical in regulating motor control and other functions affected in Parkinson's disease. By stimulating these receptors, ropinirole helps alleviate motor symptoms associated with dopamine deficiency. Importantly, it has no affinity for D1 receptors .
Parkinson's Disease
Ropinirole has been extensively studied for its efficacy in managing symptoms of Parkinson's disease. Clinical trials demonstrate that it effectively improves motor function and quality of life for patients.
- Efficacy : In a meta-analysis involving multiple studies, ropinirole was found to significantly improve the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo .
- Adverse Effects : Common side effects include nausea, dizziness, and somnolence. Rarely, it may induce movement disorders such as dyskinesias or Pisa syndrome .
Amyotrophic Lateral Sclerosis (ALS)
Recent investigations have explored the potential use of ropinirole hydrochloride in ALS. The ROPALS trial assessed the safety and efficacy of extended-release ropinirole in ALS patients:
- Study Design : A double-blind randomized controlled trial involving 20 patients.
- Outcomes : Primary outcomes focused on safety and tolerability over 24 weeks, while secondary outcomes included changes in the ALS Functional Rating Scale-Revised (ALSFRS-R) .
Comparative Efficacy
A comparison of ropinirole with other treatments for Parkinson's disease reveals its unique benefits:
Drug | Mechanism | Efficacy | Common Side Effects |
---|---|---|---|
Ropinirole | D2 receptor agonist | Significant improvement in UPDRS scores | Nausea, dizziness |
Levodopa | Dopamine precursor | High efficacy but may lead to long-term complications | Dyskinesias |
Pramipexole | D2 receptor agonist | Comparable efficacy | Somnolence, hallucinations |
Case Studies
Several case studies have highlighted the effectiveness and challenges associated with ropinirole treatment:
- Case Study on Pisa Syndrome : A patient developed Pisa syndrome after one year on ropinirole therapy. Symptoms resolved three months post-treatment cessation, illustrating the need for monitoring during long-term use .
- Dyskinesia Management : A patient on high-dose ropinirole experienced severe dyskinesias that were dose-dependent but resolved upon dose adjustment .
Propiedades
Fórmula molecular |
C16H25ClN2O |
---|---|
Peso molecular |
310.92 g/mol |
Nombre IUPAC |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2; |
Clave InChI |
XDXHAEQXIBQUEZ-YDHWZSPUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canónico |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.